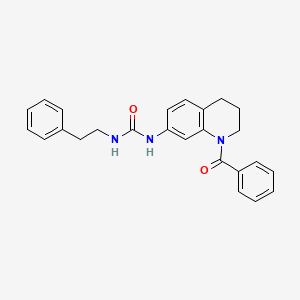![molecular formula C14H10BrClN2O3 B2931596 [(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387381-92-2](/img/structure/B2931596.png)
[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in this compound.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares a similar chlorophenyl group but differs in other functional groups.
5-Bromopyridine-3-carboxylate: Contains the bromopyridine carboxylate group but lacks the chlorophenyl and carbamoyl groups.
Uniqueness
[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-4-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-2-11(16)5-12/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMGOJCDXZXPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)


![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)
![(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide](/img/structure/B2931520.png)

![N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B2931529.png)
![4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2931530.png)


![methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2931535.png)
![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)
